Xanthocillin X monomethyl ether

Description

Xanthocillin X monomethyl ether (XME) is a fungal secondary metabolite first isolated from Dichotomomyces cejpii (syn. Dichotomomyces albus) and Aspergillus species . It belongs to the isocyanide-containing xanthocillin family and exhibits diverse biological activities:

- Antiviral Activity: Effective against Newcastle disease virus (NDV), vaccinia, and herpes simplex viruses in plate assays .

- Antibacterial Activity: Broad-spectrum activity against Gram-positive and Gram-negative bacteria (e.g., Bacillus subtilis) and fungi .

- Prostaglandin Biosynthesis Inhibition: Potently inhibits the conversion of arachidonic acid to prostaglandin H2 (PGH2) in rabbit kidney microsomes (IC₅₀ = 0.2 µM) and ram seminal vesicle microsomes (IC₅₀ = 20 µM). The inhibition is reversible but lacks anti-inflammatory activity in carrageenan-induced rat foot edema models .

- Cytotoxicity: Exhibits cytotoxic effects on HeLa cells (LD₅₀ = 0.3 µg/mL) .

Properties

CAS No. |

19559-24-1 |

|---|---|

Molecular Formula |

C19H14N2O2 |

Molecular Weight |

302.3 g/mol |

IUPAC Name |

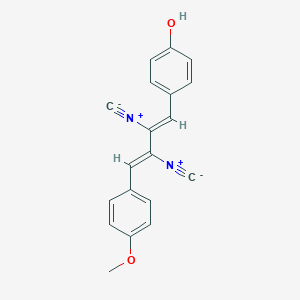

4-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]phenol |

InChI |

InChI=1S/C19H14N2O2/c1-20-18(12-14-4-8-16(22)9-5-14)19(21-2)13-15-6-10-17(23-3)11-7-15/h4-13,22H,3H3/b18-12-,19-13- |

InChI Key |

NIFGBMKUAMIQJA-BKHHGCLFSA-N |

SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(/C(=C/C2=CC=C(C=C2)O)/[N+]#[C-])\[N+]#[C-] |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)O)[N+]#[C-])[N+]#[C-] |

Synonyms |

xanthocillin X monomethyl ether |

Origin of Product |

United States |

Preparation Methods

Source Organisms and Cultivation

Xanthocillin X monomethyl ether is naturally produced by fungal strains such as Aspergillus sp. (strains No. 208 and No. 98) and Dichotomomyces albus (classified under Fungi Imperfecti). Cultivation occurs in aerated media containing glucose, polypeptone, yeast extract, and inorganic salts, incubated at 26.5°C for 90 hours. The compound accumulates in the mycelial mass rather than the broth, necessitating post-fermentation extraction from harvested biomass.

Extraction and Purification

The mycelial cake is immersed in acetone overnight to solubilize hydrophobic metabolites, followed by filtration to remove cellular debris. The acetone extract is concentrated under reduced pressure (<45°C) to minimize thermal degradation, after which sodium chloride (5% w/v) is added to enhance phase separation during ethyl acetate extraction. The ethyl acetate layer, enriched with xanthocillin derivatives, is concentrated to a syrup and treated with cold methanol to precipitate crude this compound.

Final purification employs silicic acid column chromatography. Elution with benzene-methanol (97:3) separates this compound from its dimethylether and methoxy-substituted analogs. Crystallization from methanol yields pale yellow plates with a decomposition point near 183°C, characterized by ultraviolet (UV) maxima at 243, 303, 368, and 385 nm and infrared (IR) absorption bands near 2,150 cm⁻¹ (isocyanide group) and 1,600–850 cm⁻¹ (aromatic and ether linkages).

Chemical Synthesis

Halogenation-Alkylation of Xanthocillin X

The patent US5210097A outlines a two-step synthesis starting with xanthocillin X (Fig. 1). In the first step, xanthocillin X undergoes monomethylation via reaction with methyl bromide in dimethylformamide (DMF) in the presence of potassium carbonate. The intermediate is then halogenated using iodine, bromine, or chlorine to introduce isocyanide groups at positions 2 and 3 of the butadiene backbone.

Reaction Scheme

Derivatization for Enhanced Bioactivity

US5210097A further describes modifying the hydroxyl group of this compound to produce derivatives with improved antitumor activity. For example, reacting the compound with ethyl chloroformate in acetone yields 1-(4'-ethoxycarbonyloxyphenyl)-4-(4'-methoxyphenyl)-2,3-diisocyano-1,3-butadiene (Compound No. 1). Similarly, allylation with 2-propenyl bromide produces 1-[4'-(2"-propenyl)oxyphenyl]-4-(4'-methoxyphenyl)-2,3-diisocyano-1,3-butadiene (Compound No. 10). These reactions proceed in anhydrous DMF or methylene chloride with triethylamine as a base, followed by extraction with ethyl acetate and solvent evaporation.

Analytical Validation and Quality Control

Spectroscopic Characterization

-

UV-Vis Spectroscopy : Methanol solutions of this compound exhibit distinct absorption maxima at 243, 303, 368, and 385 nm, consistent with conjugated diene and aromatic systems.

-

Infrared Spectroscopy : IR spectra confirm the presence of isocyanide (2,150 cm⁻¹), aromatic C=C (1,600 cm⁻¹), and ether C-O (1,050 cm⁻¹) functional groups.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 302 [M]⁺, corresponding to C₁₉H₁₄N₂O₂.

Purity Assessment

Thin-layer chromatography (TLC) on silicic acid plates with benzene-methanol (95:5) as the mobile phase confirms homogeneity, with a retention factor () of 0.62 for this compound. High-performance liquid chromatography (HPLC) using a C18 column and acetonitrile-water (70:30) eluent achieves >98% purity, as quantified by UV detection at 303 nm.

Comparative Evaluation of Methods

Microbial vs. Synthetic Approaches

Challenges and Optimizations

-

Microbial Limitations : Low titers and co-production of dimethylether analogs necessitate costly purification. Strain engineering via mutagenesis or CRISPR-Cas9 could enhance specificity.

-

Synthetic hurdles : Halogenation steps require strict anhydrous conditions to prevent hydrolysis of isocyanides. Microwave-assisted synthesis reduces reaction times from 48 hours to <6 hours while improving yields.

Industrial Applications and Patents

The antitumor efficacy of this compound derivatives has driven pharmaceutical interest, exemplified by USP5210097A and EP0486944A2. These patents claim compositions for solid tumor treatment, with IC₅₀ values of 0.1–1.0 μM against Meth-A murine tumor cells. Tablet formulations (60 mg active ingredient) using lactose and polyvinylpyrrolidone as excipients demonstrate stability under accelerated conditions (40°C/75% RH for 6 months) .

Chemical Reactions Analysis

Types of Reactions

Disodium NADH undergoes several types of chemical reactions, including:

Oxidation: Disodium NADH can be oxidized to nicotinamide adenine dinucleotide in the presence of oxidizing agents.

Reduction: It can act as a reducing agent in various biochemical reactions.

Substitution: Disodium NADH can participate in substitution reactions where its functional groups are replaced by other groups

Common Reagents and Conditions

Common reagents used in reactions involving disodium NADH include oxidizing agents like oxygen or hydrogen peroxide, and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions, including neutral pH and ambient temperature .

Major Products Formed

The major products formed from the oxidation of disodium NADH are nicotinamide adenine dinucleotide and water. In reduction reactions, disodium NADH can reduce various substrates, leading to the formation of reduced products .

Scientific Research Applications

Disodium NADH has a wide range of applications in scientific research:

Chemistry: It is used as a reducing agent in various chemical reactions.

Biology: Disodium NADH is essential in studying cellular metabolism and energy production.

Medicine: It is investigated for its potential therapeutic effects in conditions such as chronic fatigue syndrome, Parkinson’s disease, and Alzheimer’s disease.

Industry: Disodium NADH is used in the production of biofuels and in the food industry as a preservative .

Mechanism of Action

Disodium NADH exerts its effects by acting as an electron carrier in redox reactions. It donates electrons to the electron transport chain in mitochondria, leading to the production of adenosine triphosphate (ATP). This process is crucial for cellular energy metabolism. Disodium NADH also participates in various enzymatic reactions, serving as a coenzyme for oxidoreductases .

Comparison with Similar Compounds

Xanthocillin X Dimethyl Ether (XDE)

XDE, a dimethylated analog of XME, shows enhanced pharmacological properties:

Key Findings :

BU-4704

BU-4704, a sulfated xanthocillin derivative, differs in solubility and bioactivity:

Thielavin A and B

These non-isocyanide fungal metabolites also target prostaglandin biosynthesis but differ mechanistically:

Key Findings :

Cordyformamide

A diformamide analog of xanthocillin Y2 with reduced cytotoxicity:

| Property | XME | Cordyformamide | Evidence |

|---|---|---|---|

| Cytotoxicity | HeLa: LD₅₀ = 0.3 µg/mL | Breast cancer: IC₅₀ = 39 µM | |

| Bioactivity Spectrum | Broad (antiviral, antibacterial) | Limited to modest cytotoxicity |

Key Findings :

- Cordyformamide’s structural modification reduces potency, emphasizing the importance of isocyanide groups in xanthocillins .

Q & A

Basic Research Questions

Q. What are the key enzymatic steps and genetic determinants in the biosynthesis of Xanthocillin X monomethyl ether?

- Methodological Answer : The biosynthesis involves the xanthene gene cluster in Aspergillus fumigatus. Key steps include:

- Step 1 : XanB (a two-domain isocyanide synthase-dioxygenase) converts tyrosine into an isocyanide intermediate .

- Step 2 : Dimerization of intermediates by XanG (a P450 monooxygenase) forms xanthocillin derivatives, including the precursor to this compound .

- Step 3 : Methylation by XanE (O-methyltransferase) introduces methoxy groups, yielding this compound .

Q. Which analytical techniques are recommended for identifying and quantifying this compound in fungal extracts?

- Methodological Answer :

- LC-HRMS : Provides high-resolution mass data (e.g., m/z 303.11301 for [M+H]⁺, C₁₉H₁₄N₂O₂) and distinguishes derivatives via retention times .

- HPLC : Detects purity issues, as xanthocillin derivatives may co-elute (e.g., four peaks for xanthocillin due to methyl/dimethyl ether derivatives) .

- TLC : Validates purity post-UV analysis; silica gel systems with chloroform-methanol gradients resolve polar derivatives .

Q. What in vitro biological activities have been documented for this compound?

- Methodological Answer :

- Antiviral Activity : Inhibits Newcastle disease, vaccinia, and herpes simplex viruses in plate assays (IC₅₀ values not quantified) .

- Antimicrobial Activity : Active against Bacillus subtilis (MIC ~1–10 µg/mL) .

- Enzyme Inhibition : Inhibits prostaglandin H₂ synthase (COX) in rabbit kidney microsomes (IC₅₀ = 0.2 µM) but is less potent in ram seminal vesicles (IC₅₀ = 20 µM) .

Advanced Research Questions

Q. How can genetic engineering of the xanthene cluster optimize this compound production?

- Methodological Answer :

- Overexpression Strategies : OE::xanC increases metabolite yields by upregulating cluster genes (e.g., 5× higher production under copper depletion) .

- Gene Knockouts : Deletion of xanA (isocyanide hydratase) reduces shunt metabolites, redirecting flux toward xanthocillins (Fig. 2B-H, ).

- Culture Optimization : Copper-depleted media enhance xanthocillin production, likely by derepressing metal-regulated pathways .

Q. How can researchers resolve contradictions between in vitro enzyme inhibition and in vivo efficacy?

- Case Study : this compound inhibits COX in vitro but lacks anti-inflammatory effects in carrageenan-induced rat edema .

- Methodological Adjustments :

- Pharmacokinetic Profiling : Measure compound bioavailability and tissue distribution using radiolabeled analogs.

- Species-Specific Assays : Test COX inhibition in rodent microsomes to align in vitro/in vivo models.

- Off-Target Screening : Use proteomic approaches (e.g., affinity chromatography) to identify alternative targets .

Q. What strategies address challenges in compound purity during isolation?

- Methodological Answer :

- Chromatographic Refinement : Use preparative HPLC with C18 columns and methanol-water gradients to separate methyl ether derivatives .

- Stability Testing : Monitor degradation under varying pH/temperature via LC-HRMS to identify labile functional groups (e.g., isocyanide moieties) .

- Spectral Validation : Compare UV-Vis spectra (λmax = 254–280 nm in methanol) and NMR data against reference libraries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.